molecular formula C18H17N3OS B2737565 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 328266-15-5

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2737565
CAS RN: 328266-15-5
M. Wt: 323.41
InChI Key: KMZZEKQGAHPYMY-UHFFFAOYSA-N
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Description

2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide, also known as DTA-1, is a small molecule drug that has been extensively studied in scientific research for its potential therapeutic applications. DTA-1 belongs to the class of immunomodulatory drugs and has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and cancer.

Scientific Research Applications

Crystallographic Studies

A significant aspect of the research on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its crystal structure analysis. Subasri et al. (2017) investigated the crystal structures of this compound, revealing that the pyrimidine ring inclines to the naphthalene ring system by a specific degree. This structural analysis is crucial for understanding the molecular interactions and properties of the compound. The molecules in the crystals are linked via N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs, which is significant for the development of materials with specific crystalline properties (Subasri et al., 2017).

Pharmacological Evaluation

Another line of research focused on the synthesis and pharmacological evaluation of derivatives of this compound as potential anticonvulsant agents. Severina et al. (2020) synthesized derivatives and evaluated their interaction with anticonvulsant biotargets through molecular docking methods. The study highlighted the moderate anticonvulsant activity of these derivatives in a pentylenetetrazole-induced seizure model in rats, providing insights into the potential therapeutic applications of these compounds (Severina et al., 2020).

Anti-Parkinson's Screening

Research by Gomathy et al. (2012) focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and studying their anti-Parkinson's activity. The compounds were synthesized and evaluated using in vitro and in vivo methods, showing significant anti-Parkinson's activity, especially in a 6-hydroxydopamine-lesioned rat model. This study contributes to the search for new therapeutic agents for Parkinson's disease (Gomathy et al., 2012).

Anti-HIV Drug Design

A study on the density functional theory (DFT) analysis of acetamide derivatives, including this compound, for anti-HIV drug design was conducted by Oftadeh et al. (2013). The research aimed to understand the local molecular properties of these compounds, highlighting their potential as anti-HIV drugs based on Fukui functions. This theoretical approach provides valuable insights into designing effective anti-HIV drugs with acetamide derivatives (Oftadeh et al., 2013).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZZEKQGAHPYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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